

Dissolving JZL195 for Intraperitoneal Injection: Application Notes and Protocols

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Compound of Interest

Compound Name: JZL195

Cat. No.: B608286

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This document provides detailed application notes and protocols for the dissolution of **JZL195**, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), for intraperitoneal (i.p.) injection in preclinical research. Proper dissolution and vehicle selection are critical for ensuring accurate dosing, bioavailability, and minimizing potential vehicle-induced effects in animal models.

Introduction

JZL195 is a potent enzyme inhibitor with IC₅₀ values of 2 nM and 4 nM for FAAH and MAGL, respectively[1][2]. Its dual inhibitory action leads to elevated levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in vivo[1][3]. Due to its lipophilic nature, **JZL195** is practically insoluble in aqueous solutions and requires a suitable vehicle for in vivo administration. This guide summarizes various vehicle formulations and provides standardized protocols for preparing **JZL195** for intraperitoneal injection.

Data Presentation: Vehicle Formulations for JZL195 Intraperitoneal Injection

The selection of a vehicle for **JZL195** administration is critical and can influence the compound's solubility, stability, and the physiological response of the animal model. Below is a summary of vehicle compositions used in published studies.

Vehicle Composition (Ratio)	Resulting Solution	Species	Doses Used (mg/kg, i.p.)	Reference
Ethanol:Tween-80:0.9% Saline (3:1:16)	Milky suspension	Rat	1, 10, 100	[4]
Tween-80:PEG:Saline (10:10:80)	Not specified	Rat	5, 15, 30	[5]
Ethanol:Alkamuls-620:Saline (1:1:18)	Not specified	Mouse	Not specified	[6]
Propylene glycol:Tween 80:Saline (1:1:18)	Not specified	Mouse	Not specified	[6][7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Clear solution (\geq 2.5 mg/mL)	Not specified	Not specified	[8]
10% DMSO, 90% Corn Oil	Clear solution (\geq 2.5 mg/mL)	Not specified	Not specified	[8]

Note: The appearance of the final formulation (e.g., "milky suspension" vs. "clear solution") can depend on the specific vehicle components, their ratios, and the final concentration of **JZL195**. Researchers should visually inspect the solution before administration to ensure homogeneity.

Experimental Protocols

Below are detailed protocols for preparing **JZL195** solutions for intraperitoneal injection based on commonly used vehicle formulations. It is recommended to prepare solutions fresh before each experiment.

Protocol 1: Ethanol, Tween-80, and Saline Vehicle

This protocol is adapted from studies using a suspension of **JZL195**.

Materials:

- **JZL195** powder
- Ethanol (200 proof, absolute)
- Tween-80 (Polysorbate 80)
- Sterile 0.9% Saline
- Sterile conical tubes
- Vortex mixer
- Sonicator (optional, but recommended)

Procedure:

- Weigh **JZL195**: Accurately weigh the required amount of **JZL195** powder.
- Initial Dissolution: In a sterile conical tube, dissolve the **JZL195** powder in ethanol. For a 3:1:16 ratio, for every 3 volumes of ethanol, you will add 1 volume of Tween-80 and 16 volumes of saline.
- Add Surfactant: Add Tween-80 to the ethanol-**JZL195** mixture and vortex thoroughly.
- Add Saline: Gradually add the sterile 0.9% saline to the mixture while continuously vortexing to ensure a uniform suspension.
- Sonication (Optional): To improve the homogeneity of the suspension, sonicate the final mixture in a water bath for 5-10 minutes.
- Final Inspection: The final product will likely be a milky suspension[4]. Ensure it is homogenous before drawing it into the syringe for injection.

Protocol 2: DMSO, PEG300, Tween-80, and Saline Vehicle

This protocol is designed to achieve a clear solution of **JZL195**.

Materials:

- **JZL195** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile 0.9% Saline
- Sterile conical tubes
- Vortex mixer

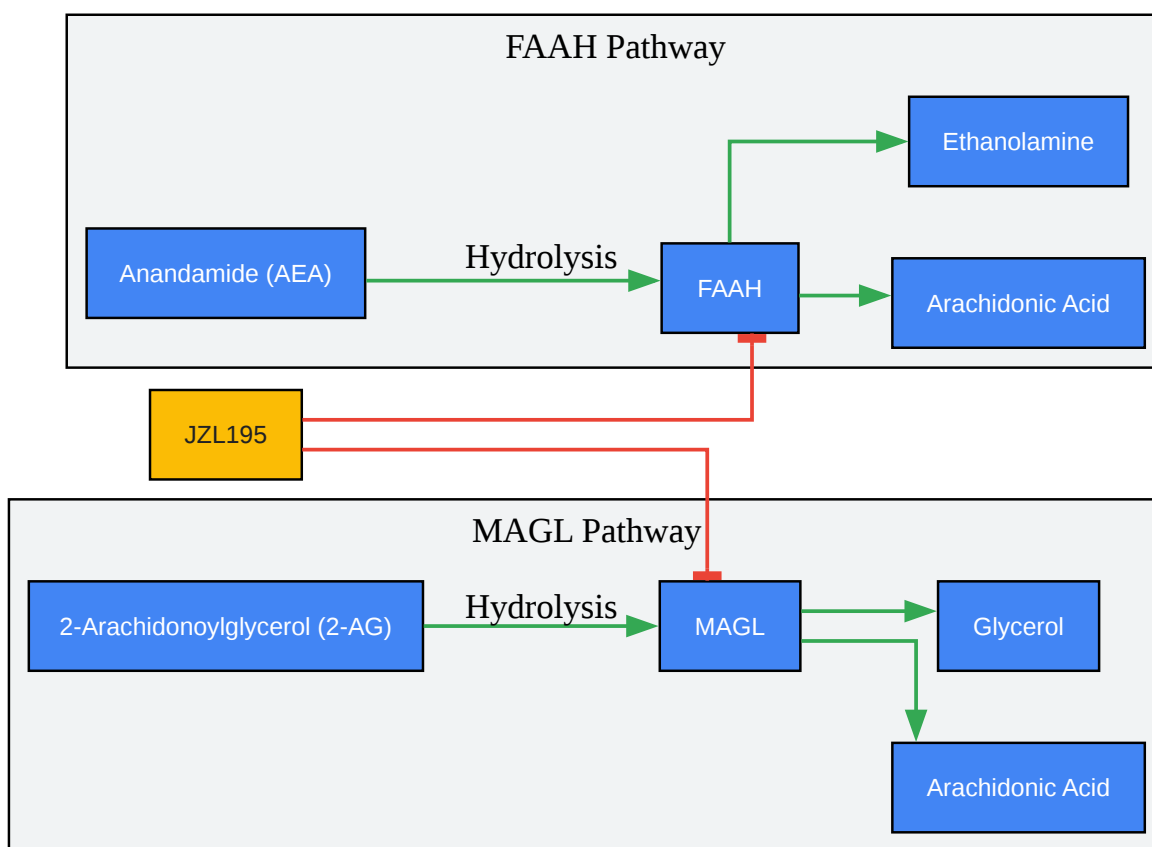
Procedure:

- Weigh **JZL195**: Accurately weigh the required amount of **JZL195** powder.
- Prepare Stock Solution (Optional): For ease of handling, a stock solution of **JZL195** in DMSO can be prepared. **JZL195** is soluble up to 50 mM in DMSO[1].
- Vehicle Preparation: In a sterile conical tube, add the solvents in the following order, mixing thoroughly after each addition:
 - 10% DMSO (containing the dissolved **JZL195**)
 - 40% PEG300
 - 5% Tween-80

- Final Dilution: Add 45% sterile saline to the mixture and vortex until a clear solution is obtained[8]. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution[8].

Mandatory Visualizations

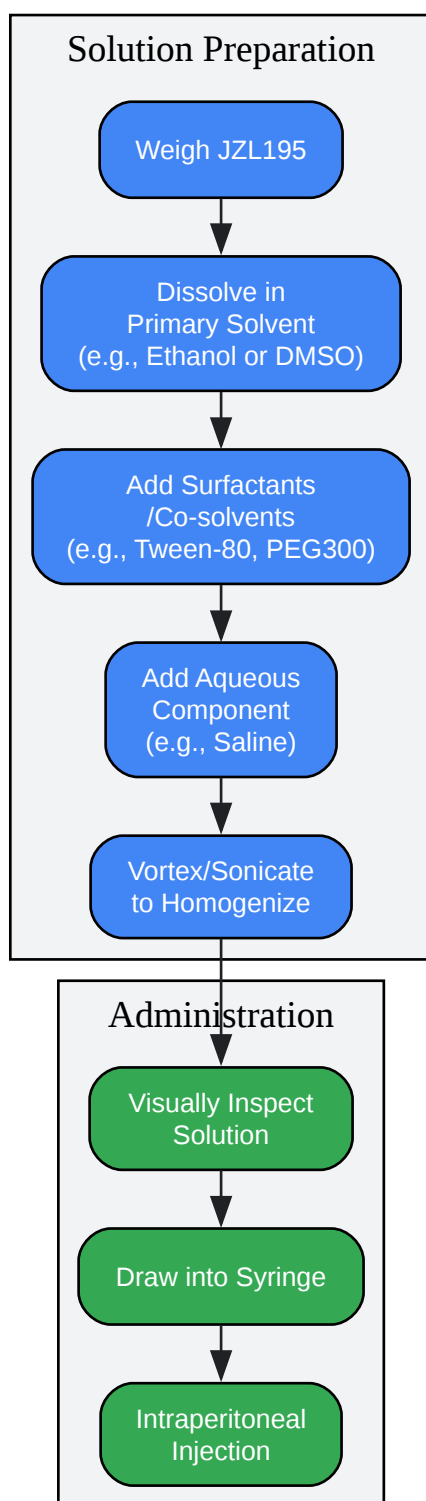
Signaling Pathway Inhibition by JZL195



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Caption: **JZL195** inhibits both FAAH and MAGL enzymes.

Experimental Workflow for JZL195 Preparation and Injection



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Caption: Workflow for preparing and administering **JZL195**.

Important Considerations

- Purity of **JZL195**: Ensure the use of high-purity **JZL195** for all in vivo experiments.
- Vehicle Controls: Always include a vehicle-only control group in your experimental design to account for any effects of the solvent mixture.
- Animal Welfare: Monitor animals for any adverse reactions to the injection or the vehicle. The volume of injection should be appropriate for the size and species of the animal.
- Stability: As long-term stability data in these vehicles is not readily available, it is best practice to prepare fresh solutions for each day of experiments.

By following these guidelines, researchers can confidently prepare and administer **JZL195** for intraperitoneal injection, ensuring the reliability and reproducibility of their experimental results.

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